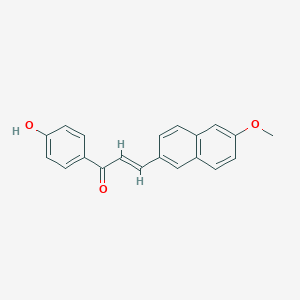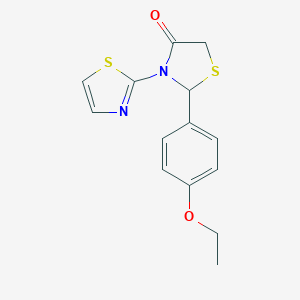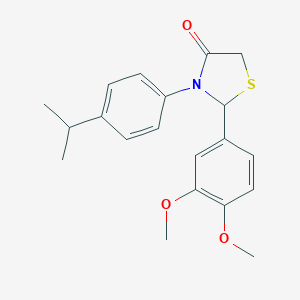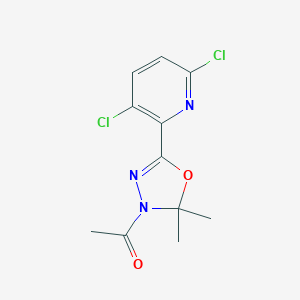![molecular formula C18H24N2O2 B499002 N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B499002.png)
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine is a chemical compound with the molecular formula C18H24N2O2 and a molecular weight of 300.39536 . This compound is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a morpholine ring attached via an ethylamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine typically involves the following steps:
Formation of the naphthalene derivative: The starting material, 2-methoxy-1-naphthaldehyde, is prepared by methoxylation of 1-naphthaldehyde.
Reductive amination: The 2-methoxy-1-naphthaldehyde is then subjected to reductive amination with N-(2-aminoethyl)morpholine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a naphthoquinone derivative.
Reduction: The imine bond formed during the synthesis can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2-ethoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine: Similar structure with an ethoxy group instead of a methoxy group.
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-piperidinyl)ethyl]amine: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
N-[(2-methoxy-1-naphthyl)methyl]-N-[2-(4-morpholinyl)ethyl]amine is unique due to its specific combination of a methoxy-substituted naphthalene ring and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4g/mol |
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C18H24N2O2/c1-21-18-7-6-15-4-2-3-5-16(15)17(18)14-19-8-9-20-10-12-22-13-11-20/h2-7,19H,8-14H2,1H3 |
InChI Key |
GAOQRGXWQHQIHL-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(phenylsulfonyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498919.png)
![3-{4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl}-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B498920.png)
![2-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B498924.png)





![3-(4-bromophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498934.png)
![3-(2-ethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498935.png)
![3-(2-bromophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498936.png)
![3-(2,5-dimethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498937.png)

![2-[3-Acetyl-5-(3,6-dichloro-2-pyridinyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B498942.png)
